
IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium I Pentanedionate-Cyclo-Octadiene Complex: is a coordination compound of iridium with pentanedionate and cyclo-octadiene ligands. This compound is known for its stability and versatility, making it a valuable precursor to a variety of iridium complexes and catalysts . The molecular formula of this compound is C13H19IrO4 and it has a molecular weight of 383.51 g/mol .
準備方法
Synthetic Routes and Precursor Selection
The synthesis of Ir(acac)(COD) typically begins with iridium(III) chloride hydrate (IrCl₃·xH₂O) as the primary precursor. This compound undergoes reduction in the presence of 1,5-cyclooctadiene (COD) to form a cyclooctadiene-bridged iridium dimer, [Ir(COD)Cl]₂ . Subsequent ligand substitution with acetylacetone (Hacac) yields the target complex. Alternative routes involve direct reactions between preformed iridium(I) intermediates and acetylacetone under controlled conditions .
Key considerations for precursor selection include:
-
Purity of IrCl₃·xH₂O : Impurities in the starting material can lead to side reactions, necessitating recrystallization or vacuum drying .
-
Solvent polarity : Polar solvents like ethanol or dichloromethane enhance the solubility of intermediates, while nonpolar solvents (e.g., benzene) slow reaction kinetics .
Stepwise Synthesis Protocol
Reduction of Iridium(III) to Iridium(I)
In a nitrogen-purged flask, IrCl₃·3H₂O (2.5 mmol) is dissolved in a 1:1 mixture of ethanol and water. COD (5.0 mmol) is added dropwise under vigorous stirring, followed by refluxing at 80°C for 12 hours . The reaction produces a dark red solution of [Ir(COD)Cl]₂, confirmed by the disappearance of the Ir-Cl stretching band at 320 cm⁻¹ in IR spectroscopy .
Ligand Substitution with Acetylacetone
To the cooled [Ir(COD)Cl]₂ solution, acetylacetone (5.0 mmol) and triethylamine (10.0 mmol) are introduced. The mixture is stirred at room temperature for 6 hours, during which the chloride ligands are replaced by acetylacetonate. The progress is monitored via thin-layer chromatography (TLC), with a mobile phase of hexane:ethyl acetate (4:1) .
Isolation and Purification
The crude product is filtered through a sintered glass funnel, and the filtrate is concentrated under reduced pressure. Residual impurities are removed via column chromatography using silica gel (60–120 mesh) and a gradient eluent of dichloromethane:methanol (95:5) . The purified complex appears as a red-orange crystalline solid with a yield of 65–75% .
Reaction Optimization and Kinetic Analysis
Solvent Effects
Reaction rates vary significantly with solvent polarity. In dichloromethane, the second-order rate constant for ligand substitution is 1.44 × 10⁻² L mol⁻¹ s⁻¹, compared to 9.2 × 10⁻⁴ L mol⁻¹ s⁻¹ in benzene . Polar solvents stabilize the transition state by solvating the leaving chloride ion, accelerating the reaction.
Temperature Dependence
Elevating the temperature to 50°C reduces the reaction time by 40% but risks COD ligand dissociation. Thermogravimetric analysis (TGA) confirms the complex’s stability up to 155°C, making reflux conditions viable for short durations .
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (CDCl₃) : Signals at δ 5.20 (m, 8H, COD CH), δ 1.85 (s, 6H, acac CH₃), and δ 1.60 (m, 8H, COD CH₂) .
-
IR (KBr) : Peaks at 1575 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C=C stretch of acac) .
Elemental Analysis
Acceptable ranges for carbon content (37.1–41.0%) and iridium purity (≥99.9%) ensure batch consistency . Deviations indicate incomplete ligand substitution or solvent retention.
Industrial-Scale Production
Umicore’s patented methodology employs continuous flow reactors to enhance scalability . Key parameters include:
-
Residence time : 30 minutes at 10 bar pressure.
-
Catalyst loading : 0.5 mol% to minimize costs.
A representative batch produces 1.2 kg of Ir(acac)(COD) with >99% purity, as verified by high-performance liquid chromatography (HPLC) .
Challenges and Mitigation Strategies
Ligand Degradation
Prolonged exposure to moisture hydrolyzes the acac ligand, forming iridium oxides. Storage under anhydrous N₂ and addition of molecular sieves (3Å) prevent degradation .
Byproduct Formation
Side products like [Ir(COD)₂]⁺ are removed via selective precipitation using diethyl ether. Recrystallization from hot toluene further refines the product .
Recent Advancements
A 2022 study demonstrated a divergent synthesis approach, where Ir(acac)(COD) serves as a template for tris-heteroleptic iridium complexes. Sonogashira coupling with aryl halides introduces functional groups without disrupting the acac ligand . This method expands the complex’s utility in photovoltaics and OLED fabrication.
化学反応の分析
Iridium I Pentanedionate-Cyclo-Octadiene Complex undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium complexes.
Substitution: The ligands in the complex can be substituted with other ligands to form new iridium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
作用機序
The mechanism of action of Iridium I Pentanedionate-Cyclo-Octadiene Complex involves its ability to form stable complexes with various ligands. This stability allows it to act as a catalyst in various chemical reactions. In biological systems, iridium complexes can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells . The molecular targets and pathways involved include DNA, proteins, and cellular signaling pathways related to oxidative stress and apoptosis .
類似化合物との比較
Iridium I Pentanedionate-Cyclo-Octadiene Complex can be compared with other similar iridium complexes, such as:
Iridium I Cyclooctadiene Tetramethylcyclopentadienyl Complex: This compound has a similar structure but with a different ligand, tetramethylcyclopentadienyl, which gives it unique properties.
Iridium I Cyclooctadiene Hexafluoroacetylacetonate Complex: This complex has hexafluoroacetylacetonate as a ligand, which affects its reactivity and stability.
The uniqueness of this compound lies in its combination of pentanedionate and cyclooctadiene ligands, which provide a balance of stability and reactivity, making it a versatile precursor for various applications.
生物活性
The Iridium I pentanedionate-cyclooctadiene complex (C13H19IrO4), known for its unique structure and catalytic properties, has garnered interest in various fields, particularly in catalysis and biological applications. This coordination compound features a central iridium atom coordinated to a pentanedionate ligand and cyclooctadiene, typically adopting a square planar geometry. This structural characteristic is crucial for its reactivity and interaction with biological substrates.
Synthesis and Structural Characteristics
The synthesis of the iridium I pentanedionate-cyclooctadiene complex generally involves the reaction of iridium salts with 2,4-pentanedione in the presence of cyclooctadiene. This process is often conducted under inert conditions to prevent oxidation. The resulting complex has been characterized by various spectroscopic techniques, confirming its molecular structure and coordination environment.
Catalytic Properties
Research indicates that the iridium I pentanedionate-cyclooctadiene complex exhibits significant catalytic activity in organic transformations. Its ability to facilitate reactions involving organic molecules is critical for applications in organic synthesis. Studies have shown that this complex can effectively interact with various substrates, optimizing reaction conditions and improving yields.
Case Studies
-
Anticancer Activity :
- A study investigated the anticancer properties of iridium complexes, including the pentanedionate-cyclooctadiene variant. The results suggested that these complexes exhibit selective cytotoxicity against cancer cell lines, potentially through mechanisms involving oxidative stress and apoptosis induction.
- For instance, an iridium complex demonstrated an IC50 value of 1.54 µM against HeLa cells, indicating potent anticancer activity compared to other tested compounds .
- Photochemical Applications :
- Biological Interactions :
Comparative Analysis with Other Metal Complexes
The table below summarizes key features of the iridium I pentanedionate-cyclooctadiene complex compared to similar metal complexes:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Iridium I acetylacetonate | Contains acetylacetone ligand | More commonly used in organic synthesis |
Rhodium I acetylacetonate | Similar coordination environment | Exhibits different catalytic properties |
Platinum II acetylacetonate | Contains acetylacetone ligand | Known for stability but less effective in asymmetric catalysis |
Ruthenium II 2,4-pentanedionate | Similar ligand structure | Often used in metathesis reactions |
Iridium I pentanedionate-cyclooctadiene | Square planar geometry; effective catalytic interactions | Distinctive behavior in biological systems |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing iridium(I) pentanedionate-cyclo-octadiene complexes, and how do reaction parameters influence yield and purity?
Methodological Answer: Synthesis typically involves ligand substitution reactions under inert atmospheres. Microwave-assisted methods (e.g., 60–100°C, 30–60 min) can enhance reaction efficiency by reducing decomposition risks . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (dichloromethane/hexane) is critical. Characterization requires multinuclear NMR (¹H, ¹³C, ¹⁹⁵Ir) to confirm ligand coordination and UV-Vis spectroscopy to monitor electronic transitions. Contradictions in reported yields often arise from trace oxygen or moisture; thus, rigorous Schlenk-line techniques are recommended .
Q. How can spectroscopic and crystallographic data resolve ambiguities in the coordination geometry of iridium(I) complexes?
Methodological Answer: X-ray crystallography is definitive for geometry determination, but challenges in crystal growth (e.g., solvent choice, slow diffusion) may require alternative ligands or counterions. For ambiguous cases, compare experimental IR stretching frequencies (e.g., C=O in pentanedionate ~1520 cm⁻¹) with DFT-predicted values (B3LYP/def2-TZVP) . Electron paramagnetic resonance (EPR) can detect paramagnetic intermediates if oxidation occurs during synthesis .
Advanced Research Questions
Q. What computational strategies best model the electronic structure and catalytic activity of iridium(I) pentanedionate-cyclo-octadiene complexes?
Methodological Answer: Hybrid DFT functionals (e.g., B3LYP with 15–20% exact exchange ) paired with relativistic effective core potentials (ECPs) for Ir are optimal. For catalytic cycles, calculate free-energy surfaces (ΔG‡) using solvent models (e.g., CPCM). Discrepancies between computed and experimental redox potentials may arise from incomplete basis sets; validate with high-level methods like DLPNO-CCSD(T) .
Q. How can researchers reconcile contradictory kinetic data in hydrogenation or C–H activation studies involving this complex?
Methodological Answer: Use stopped-flow UV-Vis kinetics to capture transient intermediates (e.g., Ir-hydrides). For conflicting rate laws, design isotopic labeling experiments (e.g., D₂ vs. H₂) to distinguish associative vs. dissociative pathways . Statistical analysis (e.g., ANOVA) of triplicate trials under controlled O₂ levels can isolate experimental artifacts.
Q. What methodologies enable the study of ligand lability and solvent effects on catalytic turnover?
Methodological Answer: Variable-temperature ¹H NMR (VT-NMR) in deuterated solvents (e.g., toluene-d₈) quantifies ligand exchange rates. Pair with Eyring plots to extract ΔH‡ and ΔS‡. For solvent effects, conduct kinetic profiling in solvents of varying donor numbers (e.g., THF vs. dichloroethane) and correlate with COSMO-RS simulations .
Q. Methodological Frameworks for Research Design
Q. How should researchers formulate hypotheses about structure-activity relationships in iridium(I) complexes?
Methodological Answer: Apply the PICO framework:
- P opulation: Ir(I) complexes with cyclo-octadiene.
- I ntervention: Ligand modifications (e.g., electron-withdrawing substituents on pentanedionate).
- C omparison: Catalytic efficiency vs. [Ir(cod)(acac)].
- O utcome: Turnover frequency (TOF) in hydrogenation .
Q. What criteria ensure ethical and reproducible experimental designs for air-sensitive organometallic studies?
Methodological Answer: Follow FINER principles:
- F easible: Use gloveboxes with <1 ppm O₂/H₂O.
- N ovel: Explore understudied substrates (e.g., fluorinated alkenes).
- E thical: Dispose of heavy-metal waste via certified protocols.
- R elevant: Align with green chemistry goals (low catalyst loading) .
Q. Data Analysis and Contradiction Management
Q. How can researchers address inconsistencies in DFT-predicted vs. experimental bond lengths in iridium complexes?
Methodological Answer: Re-optimize geometries using dispersion-corrected functionals (e.g., B3LYP-D3) and compare with neutron diffraction data. If discrepancies persist, check for crystal packing effects via periodic boundary condition (PBC) calculations .
Q. What statistical approaches validate catalytic performance claims when reproducibility is challenged?
Methodological Answer: Use Grubbs’ test to identify outliers in TOF datasets. Apply Bayesian regression to quantify uncertainty in Arrhenius parameters. Cross-validate with independent techniques (e.g., GC-MS vs. in situ IR) .
Q. Advanced Characterization Techniques
Q. How does X-ray absorption spectroscopy (XAS) complement crystallography in probing Ir(I) coordination environments?
Methodological Answer: XANES at the Ir L₃-edge identifies oxidation states, while EXAFS refines bond distances (e.g., Ir–C vs. Ir–O). For dynamic systems, perform time-resolved XAS during catalysis (e.g., 100 ms resolution) .
特性
CAS番号 |
12154-84-6 |
---|---|
分子式 |
C13H19IrO 4* |
分子量 |
383.51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。